4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one
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Overview
Description
4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one is a complex organic compound that features a phenyl group, a pyrimidin-2-yloxy moiety, and a piperidin-1-yl group attached to a butan-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Pyrimidin-2-yloxy Group: This step involves the reaction of the piperidine derivative with pyrimidine-2-ol under suitable conditions to form the pyrimidin-2-yloxy-piperidine intermediate.
Formation of the Butan-1-one Backbone: The final step involves the attachment of the phenyl group and the butan-1-one backbone through a series of reactions such as Friedel-Crafts acylation and subsequent modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It may be used in biochemical assays to study enzyme inhibition, receptor binding, or other biological interactions.
Industry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidin-2-yloxy group may play a crucial role in binding to the active site of the target, while the piperidine and phenyl groups contribute to the overall binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Phenyl-1-(4-(pyrimidin-4-yloxy)piperidin-1-yl)butan-1-one: Similar structure but with the pyrimidine ring attached at a different position.
Uniqueness
4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one is unique due to the specific positioning of the pyrimidin-2-yloxy group, which may confer distinct binding properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-phenyl-1-(4-pyrimidin-2-yloxypiperidin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(9-4-8-16-6-2-1-3-7-16)22-14-10-17(11-15-22)24-19-20-12-5-13-21-19/h1-3,5-7,12-13,17H,4,8-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKVWDNZEPQYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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